molecular formula C23H19Cl2NO2 B2493420 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide CAS No. 477888-75-8

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide

Cat. No.: B2493420
CAS No.: 477888-75-8
M. Wt: 412.31
InChI Key: IFTQRQPSNACDEI-MDWZMJQESA-N
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Description

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-4-2-3-5-22(16)26-23(27)13-8-17-6-11-20(12-7-17)28-15-18-9-10-19(24)14-21(18)25/h2-14H,15H2,1H3,(H,26,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTQRQPSNACDEI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by a series of reactions to form the final product. Common reagents used in these reactions include 2,4-dichlorobenzyl chloride, 4-hydroxybenzaldehyde, and 2-methylaniline. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry and pharmacology.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural motifs analogous to (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide have shown selective cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives with similar phenolic structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting effective inhibition of cancer cell proliferation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has garnered attention. It may inhibit the production of pro-inflammatory cytokines and enzymes.

  • Case Study : Research indicated that related compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli128 µg/mL
Staphylococcus aureus64 µg/mL
Pseudomonas aeruginosa256 µg/mL

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Targeting specific cancer pathways through its cytotoxic effects.
  • Anti-inflammatory Drugs : Development of new anti-inflammatory agents based on its ability to inhibit cytokine production.
  • Antimicrobial Agents : Potential development of new antibiotics targeting resistant strains of bacteria.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide: shares similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups and molecular configuration makes it a valuable subject of study in various scientific fields.

Biological Activity

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide, commonly referred to as a derivative of the 1,3,4-oxadiazole scaffold, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects, particularly in oncology and other disease areas.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClOC_{20}H_{19}ClO, with a molecular weight of approximately 324.82 g/mol. The compound features a propenamide backbone attached to a dichlorobenzyl ether moiety, which is integral to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Receptor Interaction : It may interact with cellular receptors that regulate growth factor signaling pathways, thereby modulating cellular responses .
  • Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to apoptosis .

Biological Activities

Case Studies

Several case studies have focused on the efficacy of oxadiazole derivatives in clinical settings:

  • A study published in eLife examined the mitochondrial toxicity associated with similar compounds and their implications for anticancer therapies. It was found that certain oxadiazole derivatives could selectively target cancer cells while sparing normal cells by modulating mitochondrial function .
  • Another investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that specific substitutions significantly enhance anticancer activity while reducing toxicity .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerCytotoxicity against breast/lung cancer ,
AntimicrobialPotential activity against pathogens
Anti-inflammatorySuggested effects pending further study-

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